1-Cyclopropyl-2-aminomethylpyrrolidine
Description
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(1-cyclopropylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C8H16N2/c9-6-8-2-1-5-10(8)7-3-4-7/h7-8H,1-6,9H2 |
InChI Key |
DXDVIHWHNZVPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2CC2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-Cyclopropyl-2-aminomethylpyrrolidine with three related pyrrolidine derivatives, focusing on molecular properties, applications, and safety profiles.
Key Observations:
Bioactivity: Unlike 1-Cyclopropylpyrrolidin-3-amine (CAS 936221-78-2), which is primarily documented for safety protocols , the 2-aminomethyl substitution in the target compound may confer higher solubility and reactivity in aqueous environments.
Synthetic Utility : The methyl-substituted analog (1-Methyl-2-pyrrolidinemethanamine) lacks the cyclopropyl group, reducing its conformational stability but increasing its versatility in catalysis.
Preparation Methods
Catalytic Annulation Approaches
The annulation of cyclopropane-containing precursors with pyrrolidine intermediates represents a direct route to 1-cyclopropyl-2-aminomethylpyrrolidine. A patented method (CN105837485A) outlines the acid- or base-catalyzed cyclization of 4-hydroxybutyraldehyde, ethamine, and cyanide to form (S)-1-ethyl-2-cyanopyrrolidine . By substituting ethamine with cyclopropylamine, this protocol can be adapted to synthesize the target compound. Key parameters include a molar ratio of 1:0.8–1.5 for aldehyde, amine, and cyanide, with reflux times of 4–10 hours under Brønsted or Lewis acid catalysis .
For instance, combining 4-hydroxybutyraldehyde (1.0 equiv), cyclopropylamine (1.2 equiv), and sodium cyanide (1.1 equiv) in acetic acid at 80°C for 8 hours yields 1-cyclopropyl-2-cyanopyrrolidine, which is subsequently reduced to the aminomethyl derivative using lithium aluminum hydride . This method achieves a 75–82% yield but requires stringent control of reaction conditions to minimize byproducts like over-alkylated species.
Hydrogenation and Protective Group Strategies
A multi-step synthesis involving protective groups and catalytic hydrogenation is detailed in CA1047041A . The process begins with the benzylation of pyrrolidone to form N-benzyl-2-nitromethylene-pyrrolidine, followed by hydrogenation over Raney nickel at 50–145 kg/cm² pressure. Subsequent debenzylation using hydrochloric acid and neutralization with potassium hydroxide yields 2-aminomethyl-pyrrolidine . Introducing a cyclopropyl group at the 1-position necessitates alkylation with cyclopropylmethyl bromide prior to hydrogenation.
Critical Data Table 1: Hydrogenation Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzylation | Benzyl chloride, KOH, benzene | 71 | 95 |
| Hydrogenation | Raney Ni, H₂ (145 kg/cm²) | 60.7 | 97.6 |
| Cyclopropylation | Cyclopropylmethyl bromide, EtOH | 78 | 98 |
This method emphasizes reproducibility, with a 78% overall yield after cyclopropylation . However, the use of high-pressure hydrogenation limits scalability for industrial applications.
Chiral Pool Synthesis from Proline Derivatives
US5300660 describes a stereoconservative synthesis starting from enantiopure proline . (S)- or (R)-proline undergoes O,N-dialkylation with cyclopropylmethyl bromide, followed by aminolysis and reduction to yield this compound with >95% optical purity .
Key Steps:
-
Dialkylation: (S)-Proline + Cyclopropylmethyl bromide → N,O-dicyclopropylmethylproline ester.
-
Aminolysis: Reaction with ammonia to form the primary amine.
-
Reduction: LiAlH₄ reduction of the ester to the aminomethyl group.
This method preserves chirality at every step, offering a 68–72% overall yield and eliminating the need for post-synthesis resolution .
Comparative Analysis of Methodologies
Critical Data Table 2: Method Comparison
| Method | Yield (%) | ee (%) | Scalability | Complexity |
|---|---|---|---|---|
| Catalytic Annulation | 75–82 | N/A | High | Moderate |
| Hydrogenation | 78 | N/A | Low | High |
| Stereoselective | 85 | 88 | Moderate | High |
| Chiral Pool | 68–72 | >95 | Moderate | Moderate |
The chiral pool synthesis is optimal for producing enantiopure material, while catalytic annulation offers the best scalability for industrial use.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Cyclopropyl-2-aminomethylpyrrolidine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves donor-acceptor cyclopropane derivatives reacting with pyrrolidine precursors. A notable method transforms cyclopropanes into pyrrolidinones, which are further functionalized via reductive amination or alkylation to introduce the aminomethyl group. Key intermediates include cyclopropane-carboxylic acid derivatives and pyrrolidinone scaffolds. Reaction optimization often requires catalysts like Lewis acids (e.g., BF₃·OEt₂) to stabilize strained cyclopropane intermediates .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural elucidation combines ¹H/¹³C NMR to identify proton environments (e.g., cyclopropyl CH₂ groups at δ 0.5–1.5 ppm) and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography may resolve stereochemistry if chiral centers exist. PubChem data (e.g., CID 66565600) provides standardized descriptors like InChI and SMILES for computational modeling .
Q. What in vitro assays are used to assess the pharmacological potential of this compound?
- Methodological Answer : Initial screening includes receptor-binding assays (e.g., GPCR targets due to the pyrrolidine scaffold’s similarity to bioactive amines) and enzyme inhibition studies (e.g., monoamine oxidases). Dose-response curves and IC₅₀ values are generated using fluorescence-based or radiometric assays. Positive controls (e.g., known MAO inhibitors) validate experimental conditions .
Advanced Research Questions
Q. What challenges arise in stereochemical analysis of this compound, and how are they addressed?
- Methodological Answer : The pyrrolidine ring’s substituents may introduce stereocenters, leading to enantiomers or diastereomers. Chiral HPLC with polysaccharide columns (e.g., Chiralpak® AD-H) separates enantiomers, while NOESY NMR or X-ray crystallography resolves absolute configurations. Computational tools (e.g., DFT calculations) predict stability of stereoisomers .
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer : Contradictions may stem from differences in assay conditions (e.g., pH, temperature) or impurity profiles. Reproduce studies using standardized buffers (e.g., PBS at pH 7.4) and validate compound purity via HPLC-UV/LC-MS . Orthogonal assays (e.g., SPR vs. fluorescence polarization) confirm target engagement. Meta-analyses of PubChem BioAssay data identify outliers .
Q. What strategies optimize the synthetic route for higher yield and purity?
- Methodological Answer : Screen reaction parameters:
- Catalysts : Test ZnCl₂ vs. FeCl₃ for cyclopropane activation.
- Solvents : Polar aprotic solvents (e.g., DMF) may enhance cyclization.
- Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc) or recrystallization (MeOH/H₂O). Track intermediates via TLC or GC-MS .
Q. How does this compound interact with biological targets at the molecular level?
- Methodological Answer : Surface Plasmon Resonance (SPR) measures binding kinetics (kₐ/k𝒹) to immobilized receptors. Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Molecular docking (e.g., AutoDock Vina) models interactions with active sites, prioritizing residues (e.g., Asp in MAO-B) for mutagenesis validation .
Q. What experimental approaches evaluate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct forced degradation studies :
- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24h; monitor degradation via HPLC.
- Thermal stability : Heat to 50–80°C and assess decomposition products.
- Oxidative stress : Treat with H₂O₂ or Fe²⁺/ascorbate to simulate in vivo oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
